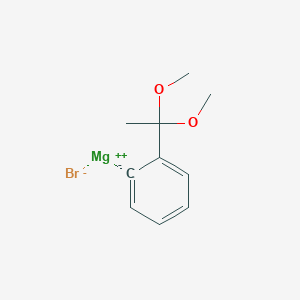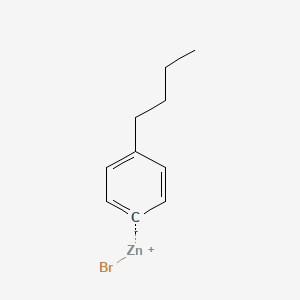
3-i-PentylthiophenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-i-PentylthiophenylZinc bromide is an organozinc compound with the molecular formula C11H15BrSZn. This compound is part of the organozinc family, which is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of both zinc and bromine in its structure makes it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-i-PentylthiophenylZinc bromide typically involves the reaction of 3-i-Pentylthiophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-i-Pentylthiophenyl bromide+Zn→3-i-PentylthiophenylZinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and improved yields. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-i-PentylthiophenylZinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiophenes.
Substitution: The zinc-bromide bond can be substituted with other nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles are used under conditions that promote nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of organozinc derivatives.
Scientific Research Applications
3-i-PentylthiophenylZinc bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-i-PentylthiophenylZinc bromide involves the formation of a reactive organozinc intermediate, which can undergo various chemical transformations. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on intermediates. This property makes it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-n-PentylthiophenylZinc bromide
- 3-i-ButylthiophenylZinc bromide
- 3-i-HexylthiophenylZinc bromide
Uniqueness
3-i-PentylthiophenylZinc bromide is unique due to its specific alkyl chain length and the presence of both zinc and bromine, which confer distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a balance between reactivity and stability, making it suitable for a wide range of applications in organic synthesis.
Properties
Molecular Formula |
C11H15BrSZn |
|---|---|
Molecular Weight |
324.6 g/mol |
IUPAC Name |
bromozinc(1+);3-methylbutylsulfanylbenzene |
InChI |
InChI=1S/C11H15S.BrH.Zn/c1-10(2)8-9-12-11-6-4-3-5-7-11;;/h3-4,6-7,10H,8-9H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
FVWVJJSVMXGHEX-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCSC1=CC=C[C-]=C1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


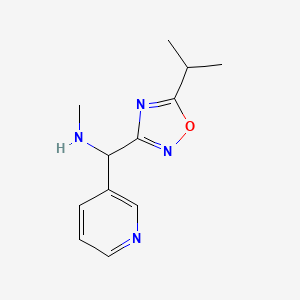
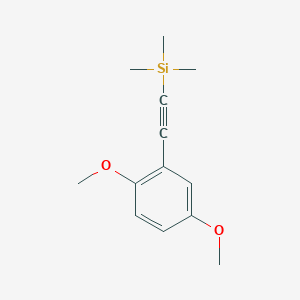
![2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B14879499.png)
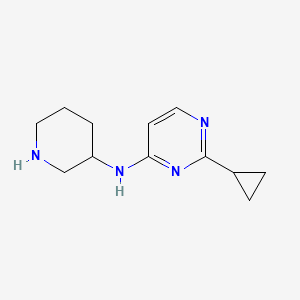
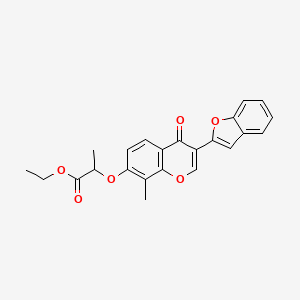
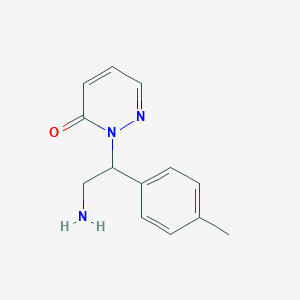
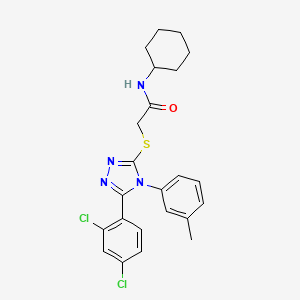
![2-Amino-4-[1,3]dioxan-2-yl-phenol](/img/structure/B14879537.png)
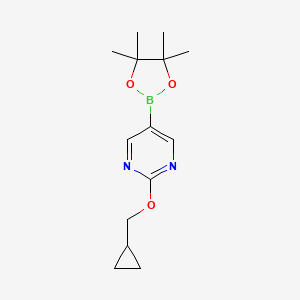
![9,9'-Spirobi[fluoren]-4-yldiphenylphosphine oxide](/img/structure/B14879551.png)
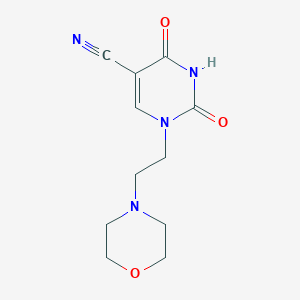
![N-cyclopropyl-1-(2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide](/img/structure/B14879559.png)
